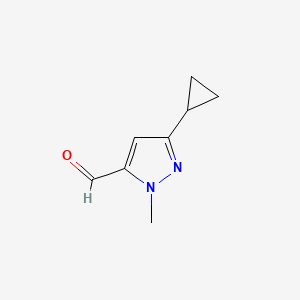
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1245808-37-0 . It has a molecular weight of 150.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazoles, including compounds like this compound, often involves reactions such as [3 + 2] cycloaddition . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More advanced methods involve the use of catalysts like Ru3(CO)12 and a NHC-diphosphine ligand .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving pyrazoles can be quite diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Researchers have developed innovative methods for the synthesis of complex molecular structures starting from cyclopropyl carbaldehydes, including 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde. These methods enable the construction of strained and unique molecular frameworks, such as hexahydrooxonines and octahydrocyclopenta[b]pyrans, through processes like Prins cyclization. This approach provides quick access to structurally diverse compounds with potential applications in various fields of chemistry and pharmacology (Kumar, Dey, & Banerjee, 2018).
Antimicrobial and Antituberculosis Activity
A range of novel compounds synthesized from pyrazole carbaldehydes have been evaluated for their antimicrobial properties. These studies have led to the identification of compounds with significant activity against a variety of pathogenic bacterial and fungal strains, including Mycobacterium tuberculosis and Plasmodium falciparum. Such research is crucial for the development of new therapeutic agents to combat infectious diseases (Kalaria, Satasia, & Raval, 2014).
Synthesis of Heterocyclic Motifs
Innovative synthetic strategies have been employed to create fused pyran motifs incorporating the pyrazole scaffold under microwave irradiation. These methods facilitate the rapid synthesis of complex molecules, which have been characterized and screened for biological activities. Such research underscores the versatility of pyrazole derivatives as building blocks for the development of compounds with potential pharmacological applications (Sapariya et al., 2017).
Development of Analgesic and Anticonvulsant Agents
Research into new pyrazole analogues has explored their potential as anticonvulsant and analgesic agents. Through the design and synthesis of these compounds, scientists have identified several molecules exhibiting significant activity in vivo. This line of research contributes to the discovery of new therapeutic options for the management of pain and seizures (Viveka et al., 2015).
Nonlinear Optical Properties and Solid State Emissions
The synthesis and characterization of pyrazole-based derivatives have revealed their promising nonlinear optical properties and solid state emissive characteristics. Such materials are of interest for applications in optoelectronics and photonic devices, demonstrating the multifaceted utility of pyrazole derivatives in both medicinal chemistry and materials science (Lanke & Sekar, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7(5-11)4-8(9-10)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCQIUDPZNFVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245808-37-0 |
Source


|
| Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2709025.png)
![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)

![[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid](/img/structure/B2709029.png)
![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)
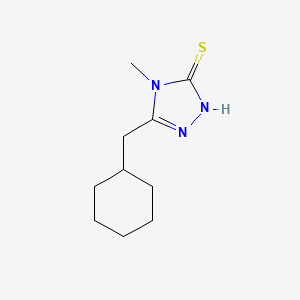

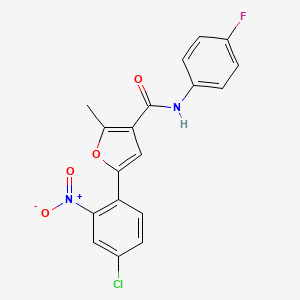
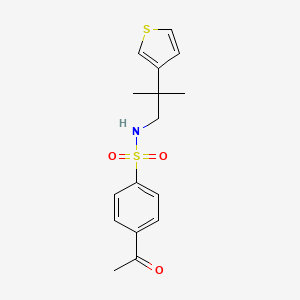
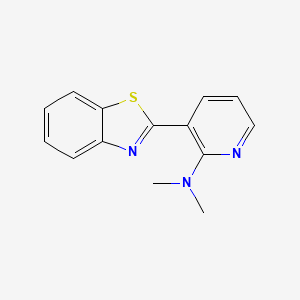
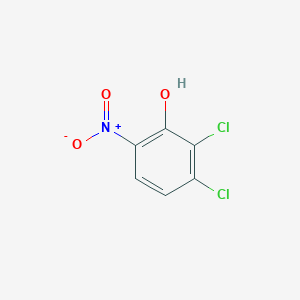
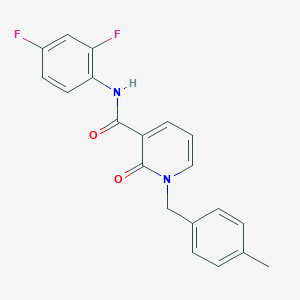
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)